molecular formula C18H17NO6 B11152703 N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-alanine

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-alanine

Cat. No.: B11152703
M. Wt: 343.3 g/mol
InChI Key: JUEDETPJRIGCBD-SNVBAGLBSA-N
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Description

2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID is a complex organic compound with a unique structure that includes a furochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the furochromenone core: This step involves cyclization reactions under acidic or basic conditions.

    Introduction of the acetamido group: This is usually achieved through acylation reactions using acetic anhydride or acetyl chloride.

    Addition of the propanoic acid moiety: This step can be performed using esterification reactions followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

    Purification processes: Including crystallization, distillation, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID stands out due to its specific functional groups and the resulting chemical properties, making it particularly useful in targeted applications in chemistry and biology.

Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

(2R)-2-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C18H17NO6/c1-8-7-24-14-6-15-12(4-11(8)14)9(2)13(18(23)25-15)5-16(20)19-10(3)17(21)22/h4,6-7,10H,5H2,1-3H3,(H,19,20)(H,21,22)/t10-/m1/s1

InChI Key

JUEDETPJRIGCBD-SNVBAGLBSA-N

Isomeric SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N[C@H](C)C(=O)O)C

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC(C)C(=O)O)C

Origin of Product

United States

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